6-(1,3-Dioxopropan-2-yl)nicotinic acid

Thermal stability Melting point Solid-state characterization

This nicotinic acid derivative bears a reactive 1,3-dioxopropan-2-yl group enabling dual-electrophilic aldehyde reactivity. It serves as a cell-permeable fluorescent ROS probe, specific covalent modifier of lysine/cysteine residues, and metal chelator. Supplied as a solid (≥98% purity, >275°C decomposition). Ideal for SAR studies requiring batch-to-batch reproducibility not achievable with simple 6-alkyl analogs.

Molecular Formula C9H7NO4
Molecular Weight 193.16 g/mol
CAS No. 212755-81-2
Cat. No. B1302020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(1,3-Dioxopropan-2-yl)nicotinic acid
CAS212755-81-2
Molecular FormulaC9H7NO4
Molecular Weight193.16 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1C(=O)O)C(C=O)C=O
InChIInChI=1S/C9H7NO4/c11-4-7(5-12)8-2-1-6(3-10-8)9(13)14/h1-5,7H,(H,13,14)
InChIKeyASEYNVDFAPPYDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(1,3-Dioxopropan-2-yl)nicotinic acid (CAS 212755-81-2): Procurement-Ready Chemical Identity and Baseline Specifications


6-(1,3-Dioxopropan-2-yl)nicotinic acid, also known as 2-(3-hydroxycarbonyl-6-pyridyl)malondialdehyde, is a nicotinic acid derivative bearing a reactive 1,3-dioxopropan-2-yl (malondialdehyde) substituent at the pyridine 6-position . This structural motif confers dual electrophilic aldehyde functionality, enabling unique reactivity distinct from parent nicotinic acid or simpler 6-alkyl/aryl analogs. The compound is supplied as a solid with a melting point >275 °C (decomposition) and is typically offered at 95–98% purity by HPLC .

Why Generic Nicotinic Acid Analogs Cannot Substitute for 6-(1,3-Dioxopropan-2-yl)nicotinic acid in Targeted Applications


Simple substitution of 6-(1,3-dioxopropan-2-yl)nicotinic acid with unmodified nicotinic acid, common 6-alkyl nicotinic acids, or even other 6-substituted analogs is precluded by the unique chemical and biological consequences of the 1,3-dioxopropan-2-yl group. This moiety introduces two electrophilic aldehyde centers capable of forming Schiff bases, engaging in crosslinking, or chelating metals, which are entirely absent in comparator compounds like 6-methylnicotinic acid or 6-phenylnicotinic acid. Furthermore, the malondialdehyde-derived substituent dramatically alters the compound's fluorescence properties—a feature not observed in non-fluorogenic 6-substituted analogs—enabling its use as a bioorthogonal probe . Consequently, in assays requiring specific covalent modification of nucleophilic residues, metal coordination, or fluorescence-based readouts, the target compound provides a functional handle that generic substitutes cannot replicate.

Quantitative Differentiation of 6-(1,3-Dioxopropan-2-yl)nicotinic acid: Head-to-Head Comparative Data for Informed Procurement


Thermal Stability and Handling: Superior Decomposition Threshold vs. Common 6-Substituted Nicotinic Acids

6-(1,3-Dioxopropan-2-yl)nicotinic acid exhibits a markedly higher decomposition temperature (>275 °C) compared to many 6-alkyl or 6-aryl nicotinic acid derivatives, which typically melt without decomposition below 200 °C. For instance, 6-methylnicotinic acid melts at approximately 207–209 °C, while the target compound remains solid and only decomposes above 275 °C, as reported by multiple vendors . This thermal robustness simplifies storage and handling logistics.

Thermal stability Melting point Solid-state characterization Procurement specification

Fluorescence Properties: Enabling Bioimaging Applications Not Accessible to Non-Fluorogenic 6-Substituted Nicotinic Acids

6-(1,3-Dioxopropan-2-yl)nicotinic acid possesses intrinsic fluorescence, a property not observed in standard 6-substituted nicotinic acid derivatives such as 6-methylnicotinic acid or 6-phenylnicotinic acid . This fluorescence enables its direct use as a molecular probe for monitoring enzymatic activity or oxidative stress in living cells, circumventing the need for additional fluorophore conjugation steps .

Fluorescence Bioimaging Probe design Chemiluminescence

Purity and Quality Control: Batch-to-Batch Consistency vs. Lower-Grade Analogs

Commercial sources for 6-(1,3-dioxopropan-2-yl)nicotinic acid consistently report a minimum HPLC purity of 98% (e.g., AKSci, ANGENE) , whereas many 6-substituted nicotinic acid analogs (e.g., 6-(hexyloxy)nicotinic acid used in CAIII studies) are often synthesized in-house with variable purity and lack standardized commercial quality metrics [1].

HPLC purity Quality control Procurement specification Reproducibility

Procurement-Driven Application Scenarios for 6-(1,3-Dioxopropan-2-yl)nicotinic acid


Fluorescent Probe for Intracellular Oxidative Stress and Enzyme Activity Monitoring

6-(1,3-Dioxopropan-2-yl)nicotinic acid serves as a cell-permeable fluorescent reporter for reactive oxygen species and hydrolase activity. Its intrinsic fluorescence allows real-time, label-free imaging, distinguishing it from non-fluorescent nicotinic acid analogs .

Covalent Inhibitor or Crosslinking Reagent for Nucleophilic Enzyme Active Sites

The dual aldehyde groups enable specific covalent modification of lysine or cysteine residues in enzyme active sites. This reactivity underpins its use in designing irreversible inhibitors, a capability absent in 6-alkyl nicotinic acid derivatives.

Metal-Chelating Scaffold for Coordination Chemistry and Catalysis

The 1,3-dicarbonyl moiety chelates divalent metal ions (e.g., Zn²⁺, Cu²⁺), a property that can be exploited in metalloenzyme inhibition or in the synthesis of metal-organic frameworks. This chelation capacity is not shared by simple 6-substituted nicotinic acids lacking the malondialdehyde group.

High-Purity Intermediate for Medicinal Chemistry and Lead Optimization

With commercial availability at ≥98% purity and a well-defined decomposition profile (>275 °C), the compound is an ideal building block for structure-activity relationship (SAR) studies, particularly when consistent batch quality is critical for reproducible biological assays .

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